Chondrocurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

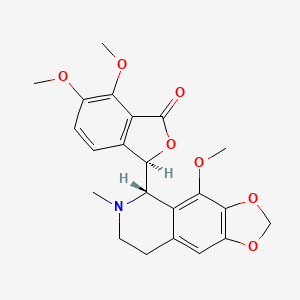

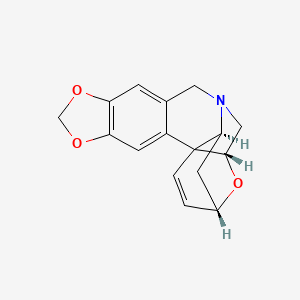

Chondrocurine is a natural product found in Chondrodendron tomentosum and Stephania longa with data available.

Wissenschaftliche Forschungsanwendungen

Chondrogenesis and Cartilage Regeneration

Chondrocurine plays a significant role in the regeneration of cartilage and chondrogenesis. Research shows that stem cells, including mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs), can be directed towards chondrocytes, the cells responsible for cartilage formation. Growth factors such as TGF-βs, BMPs, and FGFs are crucial in this differentiation process, offering potential treatments for cartilage injuries and osteoarthritis (Augustyniak et al., 2015; Oldershaw, 2012).

Chondrocyte Behavior and Tracking

Studies have explored the effects of labeling chondrocytes with superparamagnetic iron oxide (SPIO) for tracking their behavior. This method is safe and does not significantly alter chondrocyte behavior, making it an effective tool for in vivo tracking of implanted chondrocytes (Farrell et al., 2009).

Articular Cartilage Study

Research has delved into the molecular anatomy, functional properties, and metabolic contribution of chondrons in articular cartilage homeostasis. This is critical for understanding the failure of cartilage during degenerative osteoarthritis (Poole, 1997; Poole, 1997).

Challenges in Chondrogenesis

Identifying appropriate markers for chondrogenesis, such as type II collagen and aggrecan, is challenging due to their varying expression during stem cell differentiation into chondrocytes. This highlights the need for caution in using these markers in stem cell differentiation studies (Mwale et al., 2006).

Chondrocyte Sheet Implantation Safety

Chondrocyte sheet implantation, a promising method for cartilage regeneration, has been evaluated for safety. Studies confirm that these sheets are not tumorigenic, and the cells remain localized post-implantation, indicating a safe procedure for cartilage repair (Yokoyama et al., 2016; YokoyamaMiyuki et al., 2016).

Biomedical Applications of Chondrocytes

Chondrocytes have found wide applications in biomedical fields, especially in orthopedics for cartilage repair and in treatments such as facial reconstruction and urinary incontinence. The matrix-assisted autologous chondrocyte transplantation/implantation (ACT) is an improved version of traditional ACT, showing significant clinical significance for chondral lesions treatment (Phull et al., 2016).

Mechanobiological Approaches in Chondrogenesis

The mechanobiology of chondrogenesis involves recreating specific environmental conditions to stimulate chondrogenesis and understanding the mechanobiological response of cells in cartilaginous tissues. This is crucial for developing unified testing methods for clinical application (Volz et al., 2022).

Cellular Pharmaceutical R&D in Cartilage Regeneration

Cellular pharmaceutical R&D in cartilage regeneration is exploring new bioengineering approaches, focusing on the use of chondrocytes for the regeneration and restoration of non-orthopedic cartilage joint defects. Despite challenges, gene therapy and mesenchymal stem cells are being studied for their potential in this field (Alkaya et al., 2020).

Tissue Engineering for Cartilage Repair

Tissue engineering offers new methodologies for cartilage repair. The choice of cell type, whether chondrocytes or chondroprogenitor cells, and their expansion and differentiation are critical factors in the success of cartilage repair techniques (Grande et al., 1999).

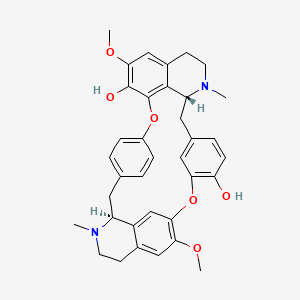

Eigenschaften

CAS-Nummer |

477-58-7 |

|---|---|

Produktname |

Chondrocurine |

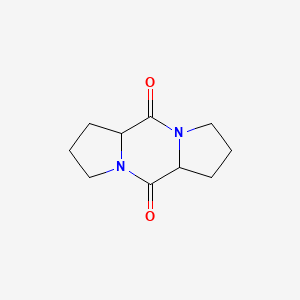

Molekularformel |

C36H38N2O6 |

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

(1S,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m0/s1 |

InChI-Schlüssel |

NGZXDRGWBULKFA-WUFINQPMSA-N |

Isomerische SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

Kanonische SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

Andere CAS-Nummern |

477-58-7 |

Verwandte CAS-Nummern |

93963-15-6 (mono-hydrochloride) |

Synonyme |

chondocurine chondocurine (1beta)-(+-)-isomer chondocurine (1beta)-isomer chondocurine monohydrochloride tubocurine |

Herkunft des Produkts |

United States |

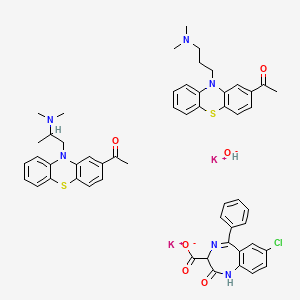

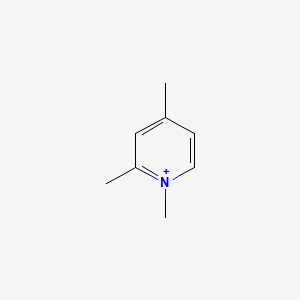

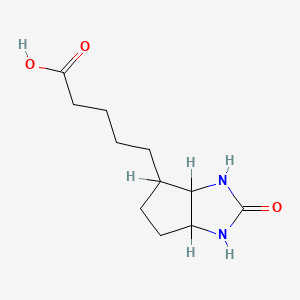

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)